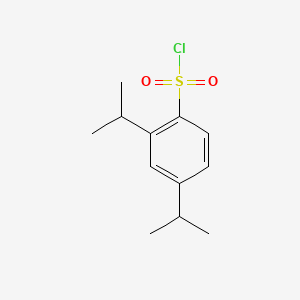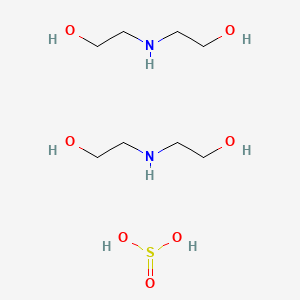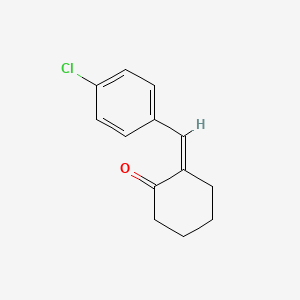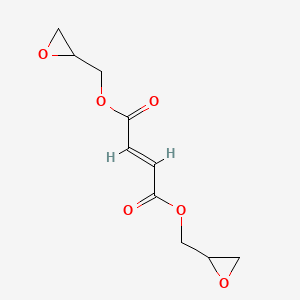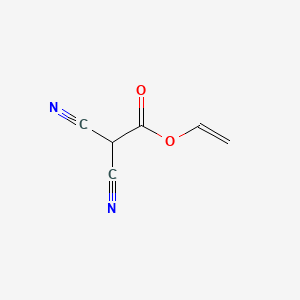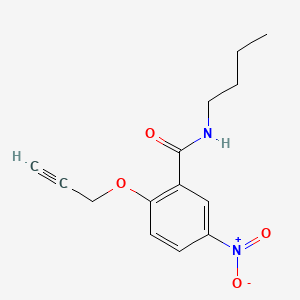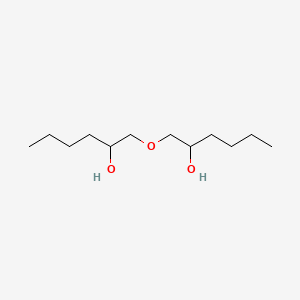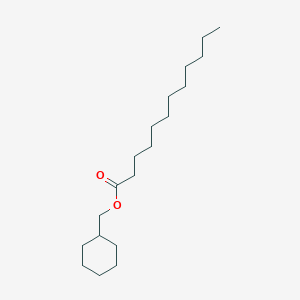
Methylcyclohexyl laurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylcyclohexyl laurate is an organic compound with the molecular formula C19H36O2. It is an ester formed from the reaction between lauric acid and methylcyclohexanol. This compound is known for its applications in various industries, including cosmetics, pharmaceuticals, and as a surfactant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylcyclohexyl laurate can be synthesized through an esterification reaction between lauric acid and methylcyclohexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or an ionic liquid, to facilitate the esterification process. The reaction conditions often include a temperature range of 70-110°C and a reaction time of 1-5 hours .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts like Amberlyst 15 are commonly used in these processes to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methylcyclohexyl laurate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond, while hydrolysis involves the breaking of this bond in the presence of water or a base.
Common Reagents and Conditions
Esterification: Lauric acid, methylcyclohexanol, sulfuric acid (catalyst), temperature (70-110°C), reaction time (1-5 hours).
Hydrolysis: Water or a base (e.g., sodium hydroxide), temperature (50-100°C), reaction time (1-3 hours).
Major Products
Esterification: this compound.
Hydrolysis: Lauric acid and methylcyclohexanol.
Wissenschaftliche Forschungsanwendungen
Methylcyclohexyl laurate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a biodegradable surfactant.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties
Wirkmechanismus
The mechanism of action of methylcyclohexyl laurate involves its interaction with lipid membranes. As a surfactant, it reduces the surface tension between different phases, allowing for better mixing and stability of formulations. Its molecular structure enables it to integrate into lipid bilayers, enhancing the permeability and delivery of active ingredients .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl laurate
- Ethyl laurate
- Butyl laurate
- Hexyl laurate
Uniqueness
Methylcyclohexyl laurate is unique due to its cyclohexyl group, which imparts different physicochemical properties compared to linear alkyl esters. This structural difference can influence its solubility, melting point, and interaction with other molecules, making it suitable for specific applications where other esters may not perform as well .
Eigenschaften
CAS-Nummer |
74411-09-9 |
|---|---|
Molekularformel |
C19H36O2 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
cyclohexylmethyl dodecanoate |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-13-16-19(20)21-17-18-14-11-10-12-15-18/h18H,2-17H2,1H3 |
InChI-Schlüssel |
VHTNBSNRTWIBSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


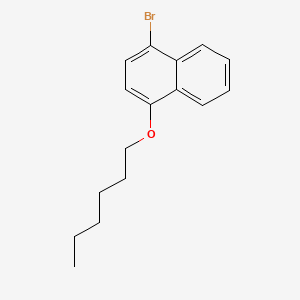
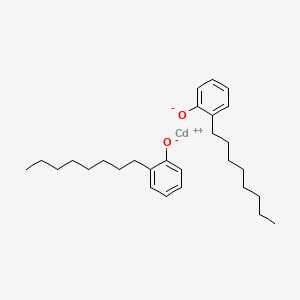

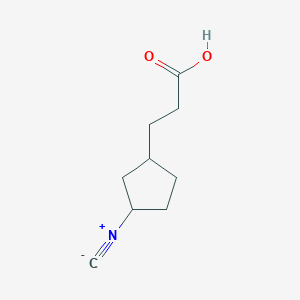


![Methyl 2-[(2-methyldecyl)amino]benzoate](/img/structure/B12650415.png)
